molecular formula C14H20OS B7997863 4-[(Cyclohexanemethoxy)methyl]thiophenol

4-[(Cyclohexanemethoxy)methyl]thiophenol

Cat. No.: B7997863
M. Wt: 236.37 g/mol
InChI Key: NGTFJNZUQHJQHU-UHFFFAOYSA-N
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Description

4-[(Cyclohexanemethoxy)methyl]thiophenol is a thiophenol derivative featuring a cyclohexanemethoxy methyl substituent at the para position of the aromatic ring. The compound combines the reactive thiol (-SH) group with a bulky cyclohexane-methoxy moiety, influencing its physicochemical properties, reactivity, and applications. Thiophenols are critical in organic synthesis, polymer chemistry, and biochemical systems due to their nucleophilic thiol group, which participates in disulfide bond formation, Michael additions, and coordination chemistry .

Properties

IUPAC Name

4-(cyclohexylmethoxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20OS/c16-14-8-6-13(7-9-14)11-15-10-12-4-2-1-3-5-12/h6-9,12,16H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTFJNZUQHJQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COCC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexanemethoxy)methyl]thiophenol typically involves the reaction of cyclohexanemethanol with thiophenol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the ether linkage between the cyclohexane ring and the thiophenol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexanemethoxy)methyl]thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The methoxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

4-[(Cyclohexanemethoxy)methyl]thiophenol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexanemethoxy)methyl]thiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the thiophenol ring significantly impacts solubility, thermal stability, and electronic properties. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications/Reactivity
4-[(Cyclohexanemethoxy)methyl]thiophenol Cyclohexanemethoxy methyl ~266.4 (estimated) High lipophilicity due to cyclohexane; moderate thermal stability Polymer modifiers, enzyme inhibitors
4-(Trifluoromethyl)thiophenol Trifluoromethyl (-CF₃) 196.2 Electron-withdrawing group enhances acidity (pKa ~5-6); UV stability DAO inhibitors, fluorinated polymers
4-Methylthiophenol Methyl (-CH₃) 140.2 Lower steric hindrance; higher volatility Chain-transfer agents in polymerization
4-Cyclohexylphenol Cyclohexyl (-C₆H₁₁) 176.3 High thermal stability (Tm = 63–64°C); limited thiol reactivity Industrial intermediates, surfactants
S-Phenyl 2-methylprop-2-enethioate (PSM) Methacrylic ester + thioether 194.3 Polymerizable vinyl group; lowers copolymer molecular mass Optical polymers, crosslinking agents

Key Observations :

  • Lipophilicity : The cyclohexanemethoxy group in the target compound increases lipophilicity compared to simpler substituents (e.g., -CH₃ or -CF₃), enhancing membrane permeability in biological systems .
  • Acidity: Electron-withdrawing groups (e.g., -CF₃) lower the pKa of the thiol group, increasing nucleophilicity. The cyclohexanemethoxy group, being electron-donating, may slightly reduce acidity compared to unsubstituted thiophenol .
  • Thermal Stability: Bulky substituents like cyclohexane improve thermal resistance, as seen in 4-cyclohexylphenol (decomposition >250°C) , whereas methacrylic derivatives (e.g., PSM) reduce glass transition temperatures (Tg) in copolymers .

Reactivity in Polymer Chemistry

Thiophenol derivatives are widely used as chain-transfer agents or comonomers. A comparison of copolymerization behavior:

Monomer Comonomer Molar Mass (Mn, g/mol) Tg (°C) Td (°C) Key Finding
PSM (thiophenol derivative) Methyl methacrylate (MMA) 15,000–20,000 85–90 220–250 Linear copolymers; lowers Mn by 30% vs. control
DMSPS (four-functional thiol) Styrene (St) Crosslinked network 105–110 280–300 Crosslinked structure; higher thermal stability
4-Methylthiophenol Styrene (St) Not reported Acts as chain-transfer agent; reduces Mn by 50%

Insights :

  • The target compound’s methoxy-cyclohexane group may reduce polymerization efficiency compared to smaller substituents (e.g., methyl) due to steric hindrance.
  • Crosslinked copolymers (e.g., DMSPS-based) exhibit superior thermal stability (>280°C) compared to linear analogs .

Biochemical Interactions

Thiophenols serve as substrates or inhibitors for enzymes like thiopurine methyltransferase (TPMT):

Compound TPMT Interaction Apparent Km (nM) Inhibition IC₅₀ Notes
Thiophenol Substrate ~50 High affinity due to free -SH group
4-(Trifluoromethyl)thiophenol Substrate/Inhibitor ~200 20 µM (mixed) Reduced affinity due to -CF₃ steric effects
Benzoic acid derivatives Inhibitors 20 µM–2.1 mM Noncompetitive inhibition; lipophilic substituents enhance potency

Analysis :

  • The cyclohexanemethoxy group in the target compound may hinder enzyme binding compared to unsubstituted thiophenol but could improve inhibitory potency against TPMT due to increased lipophilicity .

Biological Activity

4-[(Cyclohexanemethoxy)methyl]thiophenol is an organic compound characterized by a thiophenol group linked to a cyclohexane ring through a methoxy methyl connection. This compound has garnered interest in scientific research due to its potential biological activities, particularly its interactions with various biomolecules and its implications in medicinal chemistry.

  • IUPAC Name : 4-(cyclohexylmethoxymethyl)benzenethiol
  • Molecular Weight : 236.37 g/mol
  • Chemical Structure : The compound features a thiophenol moiety, which is known for its reactivity and biological significance.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

  • Binding Interactions : The compound can modulate the activity of enzymes or receptors through binding interactions, influencing various biological processes.
  • Signal Transduction : It may participate in signal transduction pathways, affecting metabolic processes within cells.

Antioxidant Properties

Recent studies have suggested that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been evaluated for its potential as a tyrosinase inhibitor, which is significant in the context of melanin synthesis and skin pigmentation disorders .

Cytotoxicity Studies

Preliminary investigations into the cytotoxic effects of this compound have shown promising results. In vitro studies suggest that the compound may exhibit selective cytotoxicity towards cancer cell lines while showing reduced toxicity towards normal cells. This selectivity is critical for developing therapeutic agents with fewer side effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits potential antioxidant properties
Enzyme InhibitionInhibits tyrosinase activity, affecting melanin synthesis
CytotoxicitySelective cytotoxic effects on cancer cell lines

Case Study: Tyrosinase Inhibition

A study focused on the inhibition of tyrosinase by compounds related to this compound demonstrated significant inhibitory activity. The compound was subjected to molecular docking studies, revealing strong binding interactions with the active site of tyrosinase, which could lead to potential applications in skin-lightening agents or treatments for hyperpigmentation disorders .

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves:

  • Starting Materials : Cyclohexanemethanol and thiophenol.
  • Catalysts : Acid catalysts are often used to facilitate the ether linkage formation.
  • Conditions : Controlled temperature and pressure conditions are maintained during the reaction to optimize yield.

Table 2: Synthesis Overview

StepDescription
ReactantsCyclohexanemethanol + Thiophenol
CatalystAcid catalyst
Reaction TypeEther linkage formation

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